Isobutyrate phenylethyl methyl carbinol
Description
Key Structural Trends:
- Branching Effects : Quaternary carbons in the alcohol fragment (e.g., 2-methyl-4-phenyl-2-butyl isobutyrate) restrict molecular flexibility, altering phase behavior.
- Aromatic Positioning : Para-substituted phenyl groups (as in this compound) minimize electronic interactions with the ester carbonyl compared to ortho-substituted analogs.
Properties
CAS No. |
85733-06-8 |
|---|---|
Molecular Formula |
C14H20O2 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
4-phenylbutan-2-yl 2-methylpropanoate |
InChI |
InChI=1S/C14H20O2/c1-11(2)14(15)16-12(3)9-10-13-7-5-4-6-8-13/h4-8,11-12H,9-10H2,1-3H3 |
InChI Key |
WXPXLMVXIAKGEP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)OC(C)CCC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Isobutyrate phenylethyl methyl carbinol can be synthesized through the esterification of isobutyric acid with phenyl ethyl dimethyl carbinol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions often include heating the reactants under reflux to achieve a high yield of the ester product .
Industrial Production Methods: Industrial production of this compound involves the oxidation of isobutyraldehyde, which is a byproduct of the hydroformylation of propylene. This process can also be carried out using high-pressure hydrocarboxylation (Koch reaction) from propylene .
Chemical Reactions Analysis
Types of Reactions: Isobutyrate phenylethyl methyl carbinol undergoes various chemical reactions, including:
Oxidation: When heated with a chromic acid solution, it is oxidized to acetone.
Reduction: The compound can be reduced using common reducing agents like lithium aluminum hydride.
Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Chromic acid, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols.
Major Products Formed:
Oxidation: Acetone.
Reduction: Corresponding alcohols.
Substitution: Various substituted esters and amides.
Scientific Research Applications
Flavoring Agent
Isobutyrate phenylethyl methyl carbinol is used in food products to impart a floral or fruity flavor. Phenethyl isobutyrate, a related compound, has a fruity odor and a bittersweet taste, reminiscent of unripe plum, pineapple, and banana . It is used in flavors for peach applications in beverages, ice cream, candy, and baked goods at 3–13 ppm .
Fragrance Industry
This compound is commonly used in perfumes and scented products because of its unique sensory characteristics, which enhance the appeal of these products. Phenethyl isobutyrate occurs in peppermint oils and has a heavy, fruity, blossom odor, leading to its use in perfume compositions .
Related Compounds
This compound shares similarities with other compounds, which can be compared based on their structural characteristics and applications:
- Phenethyl Isobutyrate: A simpler ester derived from phenethyl alcohol, used primarily in fragrances.
- Methyl Isobutyrate: A smaller ester used as a solvent and flavoring agent, less complex than this compound.
- Ethyl Isobutyrate: Commonly used as a flavoring agent, shares similar applications but differs in alkyl chain length.
- Phenethyl Alcohol: A precursor to many esters, known for its rose-like scent and widely used in fragrances.
Mechanism of Action
The mechanism of action of isobutyrate phenylethyl methyl carbinol involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release the corresponding alcohol and acid, which can then interact with biological molecules. The compound’s effects are mediated through its ability to modulate enzyme activity and receptor binding, leading to various physiological responses .
Comparison with Similar Compounds
Comparison with Structurally Similar Carbinols
Phenylethyl Methyl Ethyl Carbinol (CAS 10415-87-9)
- Structural Difference: Incorporates an ethyl group instead of a methyl group on the carbinol carbon.
- Impact on Properties: Odor: The additional ethyl group may enhance volatility, leading to a more pronounced "musty" or "herbaceous" note compared to the target compound’s subtler profile . Boiling Point: Higher molecular weight likely increases boiling point, affecting its use in long-lasting fragrance bases .
Dimethyl Benzyl Carbinol
- Structural Difference: Features a benzyl (aromatic) group directly attached to the carbinol carbon, lacking the ethyl spacer.
- Functional Contrast: Odor: Described as "medicinal" or "soapy," contrasting with the target compound’s greener notes . Applications: Less commonly used in floral perfumes but prevalent in industrial fragrances for its fixative properties .
Comparison with Functional Analogs (Esters vs. Carbinols)
Phenylethyl Isobutyrate (CAS 103-48-0)
- Functional Group: Ester (isobutyrate) vs. alcohol (carbinol).
- Key Differences: Odor: Exhibits a "balsamic" or "fruity" aroma, whereas the carbinol contributes fresh, green notes . Stability: Esters like phenylethyl isobutyrate are less prone to oxidation than carbinols, enhancing shelf life in formulations . Applications: Widely used in food flavoring (e.g., banana, rose essences) due to ester volatility, while carbinols serve as modifiers in high-end perfumes .
Phenylethyl Acetate (CAS 103-45-7)
- Functional Group : Acetate ester.
- Comparison: Scent Profile: "Floral" (rose-like) vs. the carbinol’s "green apple" or "fresh" character . Synthesis: Easier to produce via esterification, whereas carbinols require specialized reduction or Grignard reactions .
Data Table: Comparative Analysis of Key Compounds
| Compound | Functional Group | Odor Profile | Boiling Point (°C) | Key Applications | Stability |
|---|---|---|---|---|---|
| Phenylethyl Methyl Carbinol | Alcohol (Carbinol) | Green, fresh, floral | ~250 (estimated) | Perfumery (modifier) | Moderate oxidation |
| Phenylethyl Isobutyrate | Ester | Balsamic, fruity | 265–270 | Food flavoring, perfumes | High |
| Phenylethyl Acetate | Ester | Floral (rose) | 232–235 | Cosmetics, beverages | High |
| Phenylethyl Methyl Ethyl Carbinol | Alcohol (Carbinol) | Herbaceous, musty | ~260 (estimated) | Industrial fragrances | Moderate oxidation |
| Dimethyl Benzyl Carbinol | Alcohol (Carbinol) | Medicinal, soapy | 214–216 | Detergents, soaps | Low oxidation |
Research Findings and Industrial Relevance
- Scent Modulation: Carbinols like phenylethyl methyl carbinol are critical in balancing top and middle notes in perfumes, whereas esters dominate initial olfactory impressions .
- Market Trends: The global phenylethyl derivatives market (CAGR 5.8%, 2022–2032) highlights growing demand for carbinols in pharmaceuticals, driven by their role as intermediates in drug synthesis .
- Thermal Behavior: Unlike esters, carbinols exhibit lower thermal stability, necessitating careful formulation in products exposed to heat (e.g., candles, body creams) .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for producing phenylethyl methyl carbinol isobutyrate, and what are their comparative advantages?
- The compound is typically synthesized via esterification of phenylethyl methyl carbinol (4-phenyl-2-butanol) with isobutyric acid under acidic catalysis. Common methods include:
- Steglich esterification : Uses dicyclohexylcarbodiimide (DCC) and dimethylaminopyridine (DMAP) for mild, high-yield reactions .
- Fischer–Speier esterification : Acid-catalyzed reflux with sulfuric acid or p-toluenesulfonic acid, suitable for thermally stable substrates .
- Comparative advantages: Steglich avoids harsh conditions, preserving sensitive functional groups, while Fischer–Speier is cost-effective for bulk synthesis.
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing phenylethyl methyl carbinol isobutyrate?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm ester linkage via shifts at δ 4.1–4.3 ppm (carbinol-O-CO-) and δ 2.5–2.7 ppm (isobutyryl methyl groups) .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Identifies molecular ion peaks (e.g., m/z 206 for CHO) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Ester carbonyl (C=O) stretch at 1730–1750 cm .
Q. What are the primary applications of this compound in academic research?
- Flavor/Fragrance Studies : Used as a reference standard for analyzing volatile esters in food and cosmetic matrices due to its fruity/rosy odor profile .
- Catalysis Research : Model substrate for studying esterification/de-esterification kinetics under heterogeneous catalysts .
Advanced Research Questions
Q. How can contradictions in reported thermodynamic properties (e.g., boiling points, partition coefficients) be resolved?
- Data Harmonization : Cross-validate using multiple analytical techniques (e.g., differential scanning calorimetry for melting points, reversed-phase HPLC for logP measurements) .
- Purity Assessment : Impurities (e.g., residual isobutyric acid) may skew results; employ preparative HPLC or recrystallization to ≥99% purity before measurements .
- Environmental Controls : Standardize humidity/temperature during experiments to minimize variability in hygroscopic samples .
Q. What catalytic systems improve the enantioselective synthesis of this compound?
- Chiral Acid Catalysts : Binaphthol-derived Brønsted acids achieve >90% enantiomeric excess (ee) in asymmetric esterification .
- Enzymatic Catalysis : Lipases (e.g., Candida antarctica Lipase B) immobilized on mesoporous silica show recyclability and moderate ee (70–85%) under solvent-free conditions .
Q. How does the compound’s stability vary under different storage conditions, and what degradation products form?
- Thermal Degradation : At >100°C, decomposition yields phenylethyl methyl carbinol and isobutyric acid, detectable via GC-MS .
- Photodegradation : UV exposure induces radical-mediated oxidation, forming phenylacetaldehyde derivatives; mitigate using amber glassware and antioxidant additives (e.g., BHT) .
Methodological Considerations
Q. What experimental designs are optimal for studying its solvation effects in non-polar solvents?
- Molecular Dynamics Simulations : Pair with empirical data (e.g., Kamlet-Taft parameters) to model solvent interactions .
- Spectroscopic Titration : Monitor shifts in carbonyl IR peaks across solvents (hexane to DMSO) to quantify polarity effects .
Q. How can researchers address discrepancies in bioactivity studies (e.g., antimicrobial assays)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
